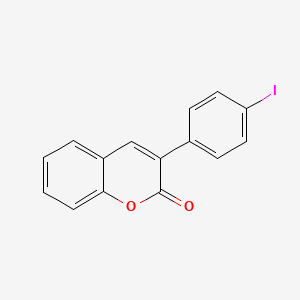

3-(4-Iodophenyl)-2H-chromen-2-one

Vue d'ensemble

Description

Chromen-2-one derivatives, including 3-(4-Iodophenyl)-2H-chromen-2-one, are a class of compounds that have garnered significant interest in the field of organic chemistry due to their diverse range of biological activities and potential applications in medicinal chemistry. These compounds are characterized by a 2H-chromen-2-one core structure, which can be modified with various substituents to yield a wide array of chemical entities with unique properties and functions.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, one-pot synthesis methods have been developed to create 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions, which offers advantages such as recyclability of the catalyst and ease of work-up . Similarly, 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones have been synthesized through oxidative cyclization using copper acetate as a catalyst . Another approach involves the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one using AgSCF3 and trichloroisocyanuric acid to generate electrophilic trifluoromethylthio species in situ . Additionally, modular synthesis methods have been reported, such as the carbonylative Sonogashira coupling–intramolecular aldol cascade reaction for the synthesis of 3-aryl-4-(arylethynyl)-2H-chromen-2-ones .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often elucidated using techniques such as X-ray diffraction. For example, the supramolecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones has been established, revealing interactions such as C–H···A (A = O, π) and π-stacking, which contribute to the stability of the crystal structure . The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one has also been determined, showing the formation of linear chains in the crystallographic c-axis due to π-π stacking .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo a variety of chemical reactions. For instance, the synthesis of substituted furo[3,2-c]chromen-4-ones involves a four-component reaction that includes a Michael addition, an aza-nucleophilic addition, an intermolecular nucleophilic addition, and a dehydration reaction . The photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones through an intramolecular Paternò–Büchi reaction is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure and substituents. The physico-chemical properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) have been studied, showing sensitivity to solvent polarity and the ability to form hydrogen bonds with both protic and aprotic solvents . The acid dissociation constants for this compound were estimated using techniques such as potentiometric and UV/vis titration experiments, as well as NMR spectroscopy .

Applications De Recherche Scientifique

Application in Aquatic Bacteria Research

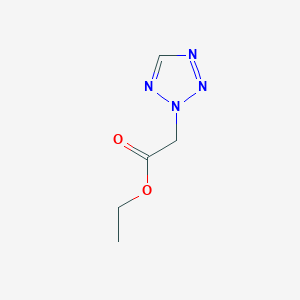

- Scientific Field : Microbiology

- Summary of Application : INT is used as an indicator of prior respiratory activity in aquatic bacteria . It is the most commonly applied tetrazolium salt, although it is toxic on time scales of less than 1 hour for prokaryotes .

- Methods of Application : The method involves the in vitro and in vivo estimation of electron transport system rates (ETS) based on the reduction of tetrazolium salts . The rate of in vivo INT reduction to formazan is used as a proxy for oxygen consumption rates .

- Results or Outcomes : The study found that with aquatic bacteria, the amount of reduced INT showed excellent relation with the respiration rates prior to INT addition .

Application in Nanoarchitecture Research

- Scientific Field : Nanotechnology

- Summary of Application : A similar compound, 1,3,5-tris(4-iodophenyl)benzene, is used in the self-assembly of two-dimensional porous halogen–halogen bonded nanoarchitectures .

- Methods of Application : The method involves using scanning tunneling microscopy (STM) at the solid–liquid interface . This molecule forms dimers that self-assemble into two-dimensional porous halogen–halogen bonded nanoarchitectures on the graphite surface .

- Results or Outcomes : The study did not provide specific results or outcomes .

Application in Clinical Imaging

- Scientific Field : Neurology

- Summary of Application : [123I]FP-CIT single-photon emission computed tomography (SPECT) is commonly used in routine clinical studies to exclude or detect a loss of striatal dopamine transporters (DATs) in individual patients with a movement disorder or dementia .

- Methods of Application : The method involves imaging with [123I]FP-CIT SPECT. This technique is often used in routine clinical practice to exclude or detect the loss of nigrostriatal neurons in individual patients .

- Results or Outcomes : The study found that [123I]FP-CIT SPECT is effective in differentiating between degenerative and non-degenerative movement disorders in clinical practice as well as its potential role in dementia .

Application in Clinical Imaging

- Scientific Field : Neurology

- Summary of Application : [123I]FP-CIT single-photon emission computed tomography (SPECT) is commonly used in routine clinical studies to exclude or detect a loss of striatal dopamine transporters (DATs) in individual patients with a movement disorder or dementia .

- Methods of Application : The method involves imaging with [123I]FP-CIT SPECT. This technique is often used in routine clinical practice to exclude or detect the loss of nigrostriatal neurons in individual patients .

- Results or Outcomes : The study found that [123I]FP-CIT SPECT is effective in differentiating between degenerative and non-degenerative movement disorders in clinical practice as well as its potential role in dementia .

Safety And Hazards

Orientations Futures

The future directions for research on “3-(4-Iodophenyl)-2H-chromen-2-one” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Propriétés

IUPAC Name |

3-(4-iodophenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECODLMNIMINDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348172 | |

| Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Iodophenyl)-2H-chromen-2-one | |

CAS RN |

25229-74-7 | |

| Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

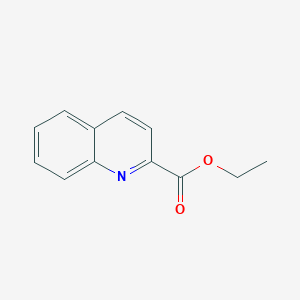

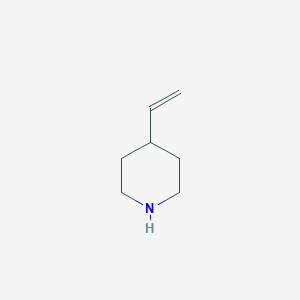

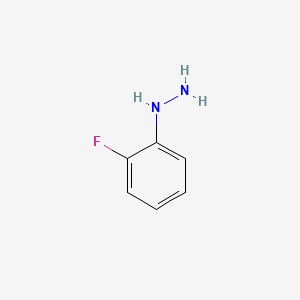

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)